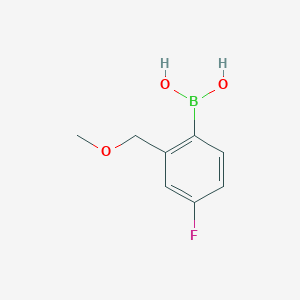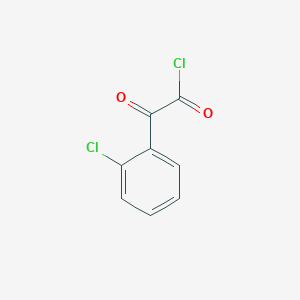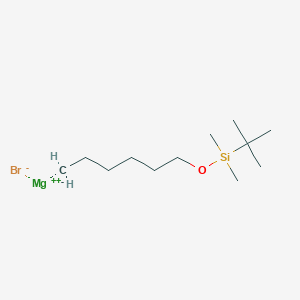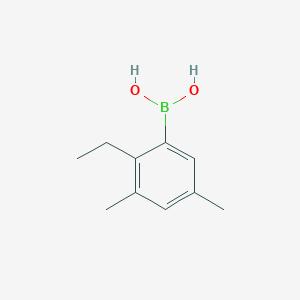
(2-Ethyl-3,5-dimethylphenyl)boronic acid
概要
説明
(2-Ethyl-3,5-dimethylphenyl)boronic acid is an organic compound belonging to the class of boronic acids, which are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Safety and Hazards
将来の方向性
The future of boronic acids lies in their potential applications in various fields. For instance, they are used in the Suzuki–Miyaura coupling reactions, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . Furthermore, the development of new synthesis methods and the exploration of their mechanisms of action will continue to be a focus in the field .
作用機序
Target of Action
The primary target of (2-Ethyl-3,5-dimethylphenyl)boronic acid is the palladium catalyst used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign , which suggests they may have favorable bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, which can have various molecular and cellular effects depending on their specific structures and properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that it can be effectively carried out in a variety of environments. The stability and efficacy of this compound could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .
生化学分析
Biochemical Properties
(2-Ethyl-3,5-dimethylphenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes. These interactions are typically characterized by the formation of covalent bonds between the boronic acid and the palladium catalyst, leading to the transfer of the organic group from boron to palladium .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids, in general, can influence cell function by interacting with biomolecules such as sugars, amino acids, and proteins. These interactions can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may form reversible covalent complexes with biomolecules, potentially altering their function and activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound acts as a Lewis acid, capable of forming reversible covalent complexes with molecules containing hydroxyl, amino, or carboxyl groups. In the context of Suzuki–Miyaura coupling, this compound undergoes transmetalation with palladium catalysts, transferring its organic group to the palladium center. This process is essential for the formation of biaryl compounds and is facilitated by the unique electronic properties of the boronic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to moisture or air. Long-term studies have shown that this compound can maintain its activity in in vitro and in vivo settings, although its efficacy may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively participate in biochemical reactions. At high doses, this compound may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role in Suzuki–Miyaura coupling reactions. The compound interacts with enzymes and cofactors that facilitate the transfer of its organic group to palladium catalysts. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of the coupling reaction .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, the compound may be transported to specific cellular compartments where it can participate in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For instance, this compound may be directed to the cytoplasm or nucleus, where it can influence various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-3,5-dimethylphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and consistency of the product .
化学反応の分析
Types of Reactions: (2-Ethyl-3,5-dimethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation reactions
科学的研究の応用
(2-Ethyl-3,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:
類似化合物との比較
- Phenylboronic Acid
- 3,5-Dimethylphenylboronic Acid
- 4-Ethylphenylboronic Acid
Comparison: (2-Ethyl-3,5-dimethylphenyl)boronic acid is unique due to the presence of both ethyl and dimethyl substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers different steric and electronic properties, making it suitable for specific applications in organic synthesis .
特性
IUPAC Name |
(2-ethyl-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-4-9-8(3)5-7(2)6-10(9)11(12)13/h5-6,12-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSSTSAFZVXTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1CC)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659370 | |
| Record name | (2-Ethyl-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310403-92-9 | |
| Record name | (2-Ethyl-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1387550.png)
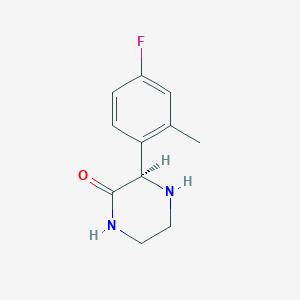
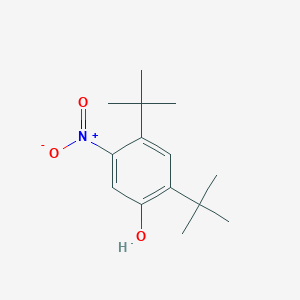
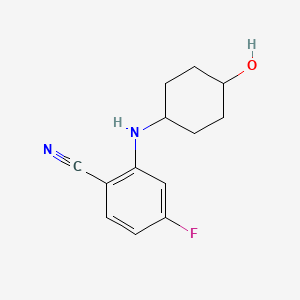
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)guanidine hemisulfate](/img/structure/B1387555.png)
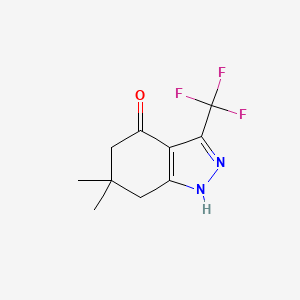
![[(5-Cyclopropyl-1h-pyrazol-3-yl)methyl]-methylamine dihydrochloride](/img/structure/B1387558.png)
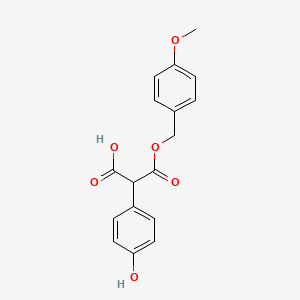

![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)
